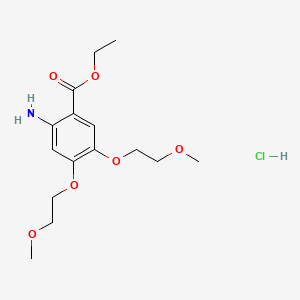

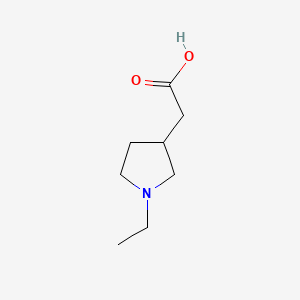

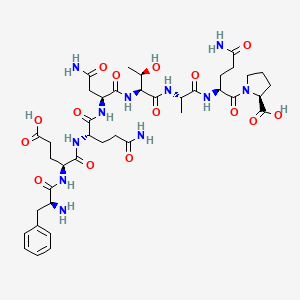

2-(1-Ethylpyrrolidin-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the synthesis of novel N-(2′-nitrophenyl)pyrrolidine-2-carboxamides was reported in 2020 .Molecular Structure Analysis

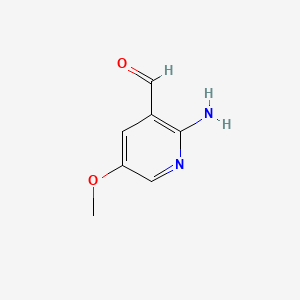

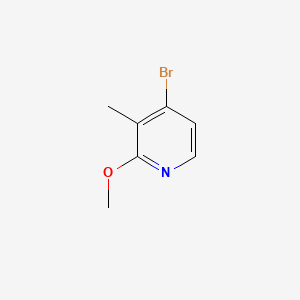

The molecular formula of 2-(1-Ethylpyrrolidin-3-yl)acetic acid is C8H15NO2. The SMILES notation isCCN1CCC(CC(=O)O)C1 . Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The reaction takes place between a carboxylic acid and an acid anhydride to form an ester .Physical And Chemical Properties Analysis

2-(1-Ethylpyrrolidin-3-yl)acetic acid has a molecular weight of 157.21 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

2-(1-Ethylpyrrolidin-3-yl)acetic acid, under different nomenclature, has been studied in the context of plant growth regulation. Specifically, the auxin activity and molecular structure of 2-alkylindole-3-acetic acids were analyzed. The study aimed to understand the auxin activity of these compounds, including their structure-activity relationship. The research demonstrated that certain configurations of these compounds exhibit auxin activity, influencing plant growth through molecular interactions. This understanding can potentially contribute to agricultural practices, where controlled plant growth is often desirable (Antolić et al., 2004).

Medical Applications

In the medical field, derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, which share structural similarities with 2-(1-Ethylpyrrolidin-3-yl)acetic acid, have shown a range of pharmacological activities. Specifically, they have been recognized as potent and selective aldose reductase inhibitors. This property is significant since aldose reductase is an enzyme involved in diabetic complications, and its inhibition is considered therapeutic. The study not only identified these compounds as potent inhibitors but also explored their structure-activity relationships, paving the way for the development of new therapeutic agents (Kučerová-Chlupáčová et al., 2020).

Corrosion Inhibition

Another interesting application is in the field of materials science, specifically in the corrosion inhibition of steel. Derivatives of pyrrolidine, related to 2-(1-Ethylpyrrolidin-3-yl)acetic acid, have been synthesized and tested as corrosion inhibitors for steel in acidic environments. This research has implications for the protection of industrial equipment and infrastructure, potentially leading to more durable and long-lasting materials (Bouklah et al., 2006).

Eigenschaften

IUPAC Name |

2-(1-ethylpyrrolidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-4-3-7(6-9)5-8(10)11/h7H,2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIDVPKFNXLIIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696350 |

Source

|

| Record name | (1-Ethylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Ethylpyrrolidin-3-yl)acetic acid | |

CAS RN |

1220027-60-0 |

Source

|

| Record name | (1-Ethylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)

![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)